4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
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Overview
Description
4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one typically involves the bromination of a pyrrolo[2,3-c]pyridine precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of de-brominated or hydrogenated products.
Scientific Research Applications
4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity and potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
- 1H-Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is unique due to its specific substitution pattern on the pyrrolo[2,3-c]pyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-5-6(2)12-9-8(5)7(11)4-13(3)10(9)14/h4,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBKEHMDLGPCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=CN(C2=O)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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